Cas no 489398-53-0 ((2E)-2-cyano-N-methyl-3-5-(4-methyl-2-nitrophenyl)furan-2-ylprop-2-enamide)

(2E)-2-Cyano-N-methyl-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide is a synthetic organic compound featuring a furan core substituted with a nitrophenyl group and a cyanoenamide moiety. Its conjugated structure and electron-withdrawing groups contribute to potential reactivity in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals. The compound’s nitrophenyl and cyano functionalities may enhance binding affinity in target applications, while the methyl group on the phenyl ring could influence solubility and metabolic stability. Its well-defined stereochemistry (E-configuration) ensures consistency in synthetic pathways. This compound is suited for research in medicinal chemistry, where its structural motifs may be leveraged for developing biologically active molecules.
(2E)-2-cyano-N-methyl-3-5-(4-methyl-2-nitrophenyl)furan-2-ylprop-2-enamide structure
489398-53-0 structure
Product Name:(2E)-2-cyano-N-methyl-3-5-(4-methyl-2-nitrophenyl)furan-2-ylprop-2-enamide
CAS No:489398-53-0
MF:C16H13N3O4
MW:311.292123556137
CID:5923537
PubChem ID:1625989
Update Time:2025-05-19

(2E)-2-cyano-N-methyl-3-5-(4-methyl-2-nitrophenyl)furan-2-ylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (E)-2-cyano-N-methyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamide
    • 2-Cyano-N-methyl-3-[5-(4-methyl-2-nitro-phenyl)-furan-2-yl]-acrylamide
    • 2-Propenamide, 2-cyano-N-methyl-3-[5-(4-methyl-2-nitrophenyl)-2-furanyl]-
    • SR-01000011681-1
    • AKOS002185381
    • SR-01000011681
    • 489398-53-0
    • (2E)-2-cyano-N-methyl-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide
    • (E)-2-cyano-N-methyl-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide
    • F1354-0021
    • (2E)-2-cyano-N-methyl-3-5-(4-methyl-2-nitrophenyl)furan-2-ylprop-2-enamide
    • Inchi: 1S/C16H13N3O4/c1-10-3-5-13(14(7-10)19(21)22)15-6-4-12(23-15)8-11(9-17)16(20)18-2/h3-8H,1-2H3,(H,18,20)
    • InChI Key: WGTSTOGXBUMLFF-UHFFFAOYSA-N
    • SMILES: C(NC)(=O)C(C#N)=CC1=CC=C(C2=CC=C(C)C=C2[N+]([O-])=O)O1

Computed Properties

  • Exact Mass: 311.09060590g/mol
  • Monoisotopic Mass: 311.09060590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 545
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 112Ų

(2E)-2-cyano-N-methyl-3-5-(4-methyl-2-nitrophenyl)furan-2-ylprop-2-enamide Pricemore >>

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Additional information on (2E)-2-cyano-N-methyl-3-5-(4-methyl-2-nitrophenyl)furan-2-ylprop-2-enamide

Compound Introduction: (2E)-2-cyano-N-methyl-3-5-(4-methyl-2-nitrophenyl)furan-2-ylprop-2-enamide (CAS No. 489398-53-0)

The compound (2E)-2-cyano-N-methyl-3-5-(4-methyl-2-nitrophenyl)furan-2-ylprop-2-enamide, identified by its CAS number 489398-53-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a cyano group, a methyl group, and a nitro group, contributes to its unique chemical properties and reactivity, making it a promising candidate for further exploration.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds that exhibit bioactivity and can serve as scaffolds for drug design. The structure of (2E)-2-cyano-N-methyl-3-5-(4-methyl-2-nitrophenyl)furan-2-ylprop-2-enamide incorporates elements such as furan and propenamide, which are known to be prevalent in biologically active molecules. This compound's molecular architecture suggests potential interactions with biological targets, making it an attractive subject for further investigation.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The incorporation of the cyano group and the nitro-substituted phenyl ring introduces challenges in terms of regioselectivity and functional group compatibility. However, advances in synthetic methodologies have made it possible to construct such complex molecules with increasing efficiency. The use of palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation techniques has been particularly useful in achieving the desired structural features.

One of the most compelling aspects of (2E)-2-cyano-N-methyl-3-5-(4-methyl-2-nitrophenyl)furan-2-ylprop-2-enamide is its potential as a lead compound for the development of new therapeutic agents. The combination of electron-withdrawing and electron-donating groups in its structure can influence its pharmacokinetic properties, including solubility, bioavailability, and metabolic stability. These factors are crucial for determining the compound's suitability for further development into a drug candidate.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. For instance, furan derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The nitro group in this compound can also play a significant role in its biological activity by participating in redox reactions or influencing receptor binding affinity. The methyl group and cyano group contribute to the overall electronic environment of the molecule, which can be fine-tuned to optimize interactions with biological targets.

The< strong> (2E)-2-cyano-N-methyl-3-5-(4-methyl-2-nitrophenyl)furan-2-ylprop-2-enamide CAS No. 48939853 0 is currently being evaluated in various preclinical studies to assess its potential therapeutic applications. These studies aim to determine its efficacy against specific disease targets and to identify any potential side effects or toxicities. Preliminary results suggest that this compound demonstrates promising activity in certain models, warranting further investigation into its mechanisms of action.

In conclusion, (2E)-2-cyano-N-methyl-3-5-(4-methyl-2-nitrophenyl)furan-2-ypropenamide represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and potential biological activities make it an intriguing candidate for drug development. As research continues to uncover new applications for this compound, it is likely that it will play an important role in the discovery and development of novel therapeutic agents.

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